Home > Products > Screening Compounds P59665 > 3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}propanoic acid
3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}propanoic acid - 874802-34-3

3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}propanoic acid

Catalog Number: EVT-2779343
CAS Number: 874802-34-3
Molecular Formula: C12H15F3N4O2
Molecular Weight: 304.273
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]propanoic acid

  • Compound Description: This compound is an active metabolite of piperaquine, an antimalarial agent. []
  • Relevance: Both this compound and the target compound, 3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propanoic acid, share a core structure consisting of a piperazine ring substituted at the 1-position with a propanoic acid moiety. The key difference lies in the aromatic ring linked to the 4-position of the piperazine. This shared scaffold suggests potential for similar biological activity profiles and derivatization strategies.
  • Compound Description: This series of compounds, synthesized and investigated for their in vitro antimycobacterial activity, share structural similarities with the target compound. []
  • Relevance: The presence of a 4′-(pyrimidin-2′-yl)piperazin-1′-yl fragment in these derivatives directly mirrors the core structure of 3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propanoic acid. The variation lies in the substitution on the pyrimidine ring (alkoxyphenylcarbamoyl group vs. trifluoromethyl group) and the absence of the propanoic acid side chain. These modifications offer insights into structure-activity relationships and potential optimization strategies for antimycobacterial activity within this class of compounds.

3-[4-(Pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate

  • Compound Description: This compound exists in a zwitterionic form, with protonation occurring at the nitrogen atom of the piperazine ring bearing the carboxylate group. []
  • Relevance: The structural similarity between this compound and 3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propanoic acid is evident in the shared (pyrimidin-2-yl)piperazin-1-yl moiety. The key difference lies in the presence of a butanoate group instead of a propanoic acid moiety. This variation highlights the potential for modifications within the carboxylic acid side chain while maintaining the core pharmacophore.

((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone

  • Compound Description: This compound, also known as PF-00734200, is a dipeptidyl peptidase IV inhibitor that reached Phase 3 clinical trials for treating type 2 diabetes. Studies detail its metabolism, excretion, and pharmacokinetic properties in rats, dogs, and humans. [, ]
  • Relevance: This compound shares a significant structural resemblance to 3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propanoic acid in the (pyrimidin-2-yl)piperazin-1-yl moiety. The difference lies in the presence of a complex difluoropyrrolidinyl-pyrrolidinylmethanone group instead of the propanoic acid side chain. This comparison provides insights into how structural modifications can significantly impact a molecule's pharmacological target and therapeutic application. ,

4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid derivatives

  • Compound Description: This class of compounds was designed and synthesized for their potential analgesic and anti-inflammatory activities. []
  • Relevance: These derivatives bear a striking resemblance to 3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propanoic acid due to the shared 4-(pyrimidin-2-yl)piperazin-1-yl subunit. The primary difference lies in the presence of a butanoic acid moiety with a 4-oxo group instead of a simple propanoic acid side chain. This structural analogy suggests a potential for overlapping biological activities and a shared chemical space for exploring novel analgesic and anti-inflammatory agents.
Overview

3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propanoic acid is an organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a pyrimidine ring, along with a piperazine moiety, which contributes to its biological activity. The molecular formula is C13H16F3N3O2, and it has a molecular weight of 303.28 g/mol.

Source and Classification

This compound is classified as an organic acid and belongs to the category of piperazine derivatives. It is synthesized through multi-step chemical processes that involve the formation of complex structures. The trifluoromethyl group enhances the compound's lipophilicity, which can influence its biological interactions and therapeutic potential.

Synthesis Analysis

Methods

The synthesis of 3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propanoic acid typically involves several key steps:

  1. Formation of the Pyrimidine Ring: This can be achieved through various methods, including condensation reactions involving appropriate precursors.
  2. Piperazine Synthesis: The piperazine ring is formed using standard synthetic techniques, often involving the reaction of diamines with appropriate carbonyl compounds.
  3. Coupling Reaction: The pyrimidine and piperazine components are coupled using methods such as the Suzuki–Miyaura coupling reaction, which is known for its mild conditions and functional group tolerance.
  4. Functionalization: Subsequent steps may involve the introduction of the propanoic acid moiety through carboxylation or acylation reactions.

Technical Details

The synthesis may require specific reagents and conditions, such as:

  • Use of palladium catalysts for coupling reactions.
  • Protecting groups to prevent unwanted reactions during multi-step synthesis.
  • Purification techniques like chromatography to isolate the desired product.
Molecular Structure Analysis

Data

The compound's structural data includes:

  • Molecular Formula: C13H16F3N3O2
  • Molecular Weight: 303.28 g/mol
  • Functional Groups: Trifluoromethyl, piperazine, carboxylic acid.
Chemical Reactions Analysis

Reactions

3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propanoic acid can participate in various chemical reactions:

  1. Oxidation: This can involve oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) to introduce additional functional groups.
  2. Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used to reduce certain functional groups within the molecule.
  3. Substitution Reactions: Nucleophilic substitution can occur at the pyrimidine or piperazine rings, allowing for further derivatization.

Technical Details

The specific conditions for these reactions depend on factors such as:

  • Temperature and solvent choice.
  • Concentration of reactants.
  • Reaction time and order of addition.
Mechanism of Action

Process

The mechanism of action for 3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propanoic acid involves its interaction with biological targets, which may include:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  2. Receptor Binding: It could bind to receptors in biological systems, modulating signaling pathways related to inflammation or neuroprotection.

Data

Research indicates that compounds with similar structures have shown efficacy in inhibiting certain biological processes, suggesting potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Likely soluble in organic solvents due to its lipophilic nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can undergo various chemical transformations based on functional groups present.

Relevant data on solubility and stability should be assessed based on experimental conditions.

Applications

Scientific Uses

3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propanoic acid has several applications in scientific research:

  1. Medicinal Chemistry: It serves as a building block for developing new pharmaceuticals targeting neurological disorders or inflammatory diseases.
  2. Biological Research: Used in studies investigating receptor interactions and enzyme inhibition mechanisms.
  3. Material Science: Potential applications in creating new materials with specific chemical properties due to its unique structure.
Synthesis and Optimization of 3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}propanoic Acid

Multi-Step Synthetic Pathways for Piperazine-Pyrimidine Hybridization

The core synthesis of 3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propanoic acid involves sequential nucleophilic aromatic substitution (SNAr) and N-alkylation. A representative pathway begins with 2,4-dichloropyrimidine reacting with piperazine under mild conditions (50–60°C) in polar aprotic solvents like acetonitrile to yield 4-(piperazin-1-yl)-2-chloropyrimidine. This intermediate then undergoes trifluoromethylation at the pyrimidine 4-position via copper-catalyzed cross-coupling, introducing the CF₃ group before the propanoic acid chain extension [2] [4]. Alternatively, pre-functionalized 4-(trifluoromethyl)pyrimidine derivatives can directly couple with piperazine under reflux conditions (100–120°C) in dimethylformamide (DMF), achieving >85% conversion [2]. The final step involves alkylating the piperazine nitrogen with ethyl acrylate via Michael addition, followed by alkaline hydrolysis (2M NaOH, 60°C) to convert the ester to the free carboxylic acid .

Table 1: Key Intermediates for Piperazine-Pyrimidine Hybridization

IntermediateRoleTypical Yield
4-(Piperazin-1-yl)-2-chloropyrimidinePyrimidine core precursor75–82%
Ethyl 3-(piperazin-1-yl)propanoateAlkylated spacer unit68–75%
4-(Trifluoromethyl)-2-chloropyrimidineDirect coupling reagent90%

Catalytic Strategies for Trifluoromethyl Group Introduction

Trifluoromethylation employs two primary catalytic systems:

  • Copper-Mediated Cross-Coupling: Using CuI (10 mol%), 1,10-phenanthroline (ligand), and TMSCF₃ (CF₃ source) in DMSO at 100°C. This method achieves 70–80% yield but requires rigorous anhydrous conditions [2] [4].
  • Palladium-Catalyzed Coupling: Pd₂(dba)₃ (5 mol%) with XantPhos (ligand) and sodium trifluoroacetate (CF₃ source) in toluene at 130°C. While higher-yielding (85–90%), this approach suffers from catalyst costs and sensitivity to oxygen [4].

Direct use of commercial 4-(trifluoromethyl)pyrimidin-2-amine streamlines synthesis but mandates protection/deprotection strategies to avoid side reactions during piperazine conjugation [4].

Solvent and Temperature Optimization in Cyclization Reactions

Cyclization efficiency hinges on solvent polarity and temperature control:

  • Solvent Effects: High-polarity solvents (DMF, N-methylpyrrolidone) accelerate SNAr between piperazine and chloropyrimidine but may promote ester hydrolysis in later stages. Dichloromethane (DCM) or THF is preferred for ester-compatible steps [3] .
  • Temperature Profiles: Piperazine-pyrimidine coupling proceeds optimally at 60°C in acetonitrile (24 h, 88% yield). Exceeding 80°C risks N-alkylation over N-arylation. Subsequent Michael additions require lower temperatures (25–40°C) to suppress oligomerization of acrylate esters .

Table 2: Solvent/Temperature Impact on Key Reactions

Reaction StepOptimal SolventTemperatureYield Improvement vs. Baseline
Piperazine-pyrimidine couplingAcetonitrile60°C+22% (vs. toluene)
Ester hydrolysisTHF/water (3:1)60°C+15% (vs. ethanol/water)
Michael addition (alkylation)Toluene40°C+18% (vs. DMF)

Yield Enhancement via Cross-Coupling Methodologies

Yield bottlenecks arise from incomplete piperazine functionalization. Strategies to overcome this include:

  • Microwave-Assisted Synthesis: Reducing piperazine-pyrimidine coupling time from 24 h to 30 min at 120°C (sealed vessel), elevating yields from 75% to 93% [2].
  • Schotten-Baumann Conditions: Conducting Michael additions in biphasic systems (toluene/water) with K₂CO₃ as base, minimizing ester saponification and improving isolated yield to 91% .
  • High-Pressure Hydrogenation: For nitro- or cyano-precursors, catalytic hydrogenation (10% Pd/C, 50 psi H₂) cleanly generates aminopyrimidine intermediates, avoiding stoichiometric reductants like SnCl₂ [3].

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Resin TypeWang resin-linked piperazineN/A
Piperazine FunctionalizationOn-resin alkylation with bromopropanoate (≥95% conversion)Batch-wise alkylation (70–85% conversion)
TrifluoromethylationLimited by diffusion constraints (yields ≤60%)Optimized via catalysis (yields 80–90%)
PurificationSimple filtration/washesRequires chromatography or crystallization
Scale-Up FeasibilityLow (≤5 mmol)High (≤1 mol)
Overall Yield40–55%65–78%

Solid-phase approaches utilize Wang resin or Rink amide MBHA resin to anchor piperazine, enabling stepwise assembly via Fmoc chemistry. While purification is simplified (filter-wash-cleavage), trifluoromethylation efficiency drops due to steric hindrance [3]. Solution-phase synthesis remains superior for large-scale production despite requiring silica gel chromatography for final purification .

Properties

CAS Number

874802-34-3

Product Name

3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}propanoic acid

IUPAC Name

3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propanoic acid

Molecular Formula

C12H15F3N4O2

Molecular Weight

304.273

InChI

InChI=1S/C12H15F3N4O2/c13-12(14,15)9-1-3-16-11(17-9)19-7-5-18(6-8-19)4-2-10(20)21/h1,3H,2,4-8H2,(H,20,21)

InChI Key

VIFQXMJIOJSYSW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)O)C2=NC=CC(=N2)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.